N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C17H18N6OS |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N6OS/c1-3-12-4-6-13(7-5-12)20-15(24)11-25-17-22-21-16(23(17)2)14-10-18-8-9-19-14/h4-10H,3,11H2,1-2H3,(H,20,24) |
InChI Key |
SWFZCPAYJNFRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for triazole formation, achieving 80% yield with comparable purity.
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables stepwise coupling, though yields are lower (65–70%) due to incomplete resin cleavage.
Industrial-Scale Considerations
Process Optimization
-
Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for cyclocondensation (yield: 89%).
-
Crystallization: Anti-solvent addition (water to DMF) achieves 99.5% purity without chromatography.
Table 2: Scalability of Key Steps
| Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) |
|---|---|---|
| Triazole Formation | 82 | 85 |
| Sulfanyl Coupling | 88 | 90 |
| Methylation | 92 | 94 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives of the aromatic and triazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of functional groups that contribute to its reactivity and biological activity:
- Molecular Formula : C17H18N6OS
- Molecular Weight : Approximately 354.4 g/mol
- Key Structural Features :
- 4-Ethylphenyl Group : Enhances lipophilicity.
- Triazole Ring : Associated with antifungal and anticancer properties.
- Pyrazine Moiety : Potentially influences electronic properties.
The synthesis of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions using specific reagents such as iron (III) chloride and controlled conditions to optimize yield and purity. Continuous flow reactors may be employed for larger scale production.
This compound exhibits a range of biological activities:
Potential Therapeutic Applications :
- Antifungal Activity : The triazole component is known for its efficacy against various fungal strains.
- Anticancer Properties : Preliminary studies suggest potential for inhibiting cancer cell proliferation through modulation of specific biochemical pathways.
Mechanisms of Action :
The exact mechanisms are under investigation but may involve interactions with enzymes or receptors critical to cellular processes. Studies are needed to elucidate these pathways further.
Physicochemical Properties
Understanding the physicochemical characteristics of this compound is essential for its application in pharmaceuticals:
| Property | Value |
|---|---|
| Solubility | Moderate in organic solvents (e.g., DMSO) |
| Stability | Requires controlled conditions to maintain integrity |
| Lipophilicity | Enhanced due to aromatic rings |
These properties suggest favorable pharmacokinetics for therapeutic applications.
Material Science Applications
The compound's electronic properties warrant exploration in material science:
Potential Uses :
- Organic Electronics : The conjugated systems may be suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.
Future Research Directions
Further studies should focus on the following areas to maximize the potential of this compound:
- Structure–Activity Relationship Studies : Synthesizing analogs to identify key structural features responsible for biological activity.
- Comprehensive Biological Screening : Evaluating against various biological targets to uncover additional therapeutic applications.
- Optimization of Synthesis Protocols : Developing efficient methods for large-scale production while maintaining quality.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole and pyrazine rings could facilitate binding to specific molecular targets, while the sulfanyl group might play a role in redox reactions or covalent modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole-3-thioacetamide derivatives, where structural variations in the triazole substituents and acetamide moieties dictate pharmacological activity. Below is a comparative analysis with key analogs:
Structural and Functional Comparisons
Key Observations
Substituent Impact on Activity
- Triazole-4 Position : Ethyl (VUAA1, OLC-12) vs. methyl (target compound) may influence steric interactions with Orco binding pockets. Ethyl groups in VUAA1 enhance agonist activity in mosquitoes .
- Triazole-5 Position : Pyrazin-2-yl (target compound) vs. pyridinyl (VUAA1, OLC-12). Pyrazine’s nitrogen-rich structure could alter hydrogen bonding or π-π stacking with Orco .
- Acetamide Substituent : Bulky groups (e.g., isopropyl in OLC-12, butyl in OLC-15) correlate with antagonism, while smaller groups (ethylphenyl in VUAA1) favor agonism .
Pharmacological Divergence
- Agonists vs. Antagonists : OLC-15’s 4-butylphenyl group confers antagonism, whereas VUAA1’s 4-ethylphenyl promotes agonism .
- Species Specificity : VUAA1 and VUAA3 activate codling moth ORs but show varied efficacy in other insects, highlighting substituent-driven selectivity .
Electronic and Lipophilic Effects
Biological Activity
N-(4-ethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound's structure features a triazole ring, which is known for its diverse biological activities. The presence of the ethylphenyl and pyrazinyl groups enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. In vitro assays demonstrated that the compound inhibits the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In particular, this compound was evaluated in human cancer cell lines. Research indicated that the compound induces apoptosis in HeLa and MCF7 cells through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Cholinesterase Inhibition : Molecular docking studies suggest that the compound interacts with acetylcholinesterase (AChE), potentially acting as an inhibitor. The binding energy calculated for this interaction was approximately -12.1 kcal/mol, indicating a strong affinity for the enzyme's active site .
- Reactive Oxygen Species (ROS) Modulation : The compound appears to modulate ROS levels in cancer cells, contributing to oxidative stress that triggers apoptosis. This mechanism is particularly relevant in the context of cancer therapy .
Case Studies
Several studies have documented the effects of triazole derivatives on various biological systems:
Q & A
Q. What are the limitations of current synthetic methods, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
